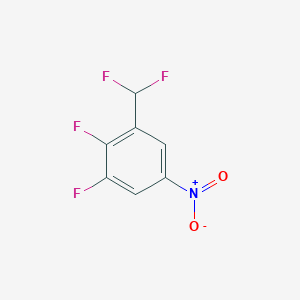

2,3-Difluoro-5-nitrobenzodifluoride

Description

Contextual Significance of Organofluorine Chemistry in Modern Science

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical sciences. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart profound changes to the physical, chemical, and biological properties of organic molecules. sigmaaldrich.com This has led to their widespread application in diverse fields, including pharmaceuticals, agrochemicals, and materials science. chemicalbook.comsigmaaldrich.com In medicine, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. sigmaaldrich.com Many modern drugs, such as the antidepressant fluoxetine, owe their efficacy to strategically placed fluorine atoms. sigmaaldrich.com Furthermore, fluorinated compounds like triflic acid have become indispensable reagents in organic synthesis. sigmaaldrich.com

Strategic Importance of Nitro-Substituted Aromatic Compounds in Organic Synthesis

Nitro-substituted aromatic compounds are fundamental building blocks in organic synthesis, prized for their versatility and diverse reactivity. chemimpex.comprepchem.com The nitro group (–NO₂) is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. nist.govsigmaaldrich.com This electronic effect deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a suitable leaving group. sigmaaldrich.comcore.ac.uk This activation is crucial for the synthesis of highly functionalized aromatic systems. Moreover, the nitro group can be readily reduced to a variety of other functional groups, most notably amines (–NH₂), which are precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals. nist.gov This dual reactivity makes nitroaromatics essential intermediates in multi-step synthetic sequences. nih.gov

Genesis and Research Rationale for 2,3-Difluoro-5-nitrobenzotrifluoride

The compound 2,3-Difluoro-5-nitrobenzotrifluoride emerges at the intersection of organofluorine and nitroaromatic chemistry. Its structure is densely functionalized with strongly electron-withdrawing groups: two fluorine atoms, a nitro group, and a trifluoromethyl group. The rationale for its study is based on the synergistic effect of these substituents. The combined electron-withdrawing power is expected to make the aromatic ring exceptionally electron-deficient. This high degree of electron deficiency makes the compound a potent electrophile, particularly for SNAr reactions, where the fluorine atoms can serve as excellent leaving groups. The specific 2,3-difluoro substitution pattern offers distinct regiochemical possibilities for substitution reactions compared to other isomers. Researchers are interested in such molecules as advanced building blocks for creating complex, novel structures, potentially leading to new bioactive compounds in medicine and agriculture or to new high-performance polymers and materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-2,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOPPGBFGSXUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2,3 Difluoro 5 Nitrobenzodifluoride

Retrosynthetic Analysis and Precursor Design for the Benzodifluoride Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For a complex target like 2,3-Difluoro-5-nitrobenzodifluoride, this process is essential for designing a viable synthetic route.

The primary disconnections for this molecule involve the carbon-nitro bond and the two carbon-fluorine bonds. The strategic order of these bond formations is critical. Introducing the fluorine atoms onto a pre-existing nitrobenzene (B124822) ring can be challenging due to the strong deactivating nature of the nitro group. Conversely, nitrating a difluorinated benzene (B151609) ring presents a significant regiochemical hurdle.

A plausible retrosynthetic strategy would prioritize the formation of the difluorinated core first, followed by the introduction of the nitro group. This leads to key precursors such as 1,2-difluorobenzene (B135520). However, the directing effects of the fluorine atoms must be carefully considered. Both fluorine atoms are ortho-, para-directors, meaning the direct nitration of 1,2-difluorobenzene would likely yield 3,4-difluoronitrobenzene (B149031), not the desired 5-nitro isomer. acs.org

Therefore, a more nuanced approach is required, potentially involving a directing group at a position that facilitates nitration at the C5 position. This group would then need to be removed or transformed in a subsequent step. For instance, a precursor like 3,4-difluoroaniline (B56902) could be nitrated, with the powerful activating and ortho-directing amino group facilitating substitution at the desired position. The amino group could then be removed via a diazotization-reduction sequence.

Fluorination Protocol Optimization

The introduction of fluorine atoms onto an aromatic ring can be accomplished through several powerful methods. The choice of strategy depends heavily on the nature of the substrate and the desired substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Fluorination Strategies for Aromatic C-F Bond Formation

Nucleophilic aromatic substitution (SNAr) is a workhorse reaction for generating aryl fluorides, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. In this two-step mechanism, a nucleophilic fluoride (B91410) source attacks the electron-deficient ring to form a stabilized Meisenheimer intermediate, followed by the expulsion of a leaving group.

A potential SNAr route to a difluoronitrobenzene precursor could start from a dichloronitrobenzene, such as 2,3-dichloro-1-nitrobenzene. Reaction with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) would sequentially replace the chlorine atoms. google.com The reaction is often performed in a polar aprotic solvent at high temperatures. Interestingly, in SNAr reactions, fluoride itself is a poor leaving group compared to chloride or bromide, yet fluorodediazoniation and other displacements are well-established. capes.gov.br The rate-determining step is typically the initial nucleophilic attack, which is accelerated by strongly electron-withdrawing substituents ortho or para to the leaving group.

For example, the synthesis of 3,4-difluoronitrobenzene can be achieved by heating 3-chloro-4-fluoronitrobenzene (B104753) with potassium fluoride in a high-boiling solvent like tetramethylenesulfone. prepchem.com

Exploration of Electrophilic Fluorination Agents in the Synthesis of the Chemical Compound

Electrophilic fluorination offers a complementary approach where a source of electrophilic fluorine ("F+") reacts with a nucleophilic aromatic ring. wikipedia.org This method is suitable for substrates that are not heavily deactivated. While elemental fluorine is too reactive for controlled aromatic fluorination, a variety of modern reagents containing a weakened nitrogen-fluorine bond have been developed. acs.orgyoutube.com These reagents are generally more stable, safer, and easier to handle. wikipedia.org

Common electrophilic fluorinating agents vary in their reactivity, allowing for tailored selection based on the substrate's nucleophilicity.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Characteristics |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Highly reactive, versatile, and commercially available cationic reagent. |

| N-Fluorobenzenesulfonimide | NFSI | A neutral, effective, and widely used reagent for fluorinating a range of nucleophiles. wikipedia.org |

This approach would typically be employed on a precursor before the introduction of the deactivating nitro group. For instance, a substituted 1,2-dihalobenzene could be subjected to electrophilic fluorination if other synthetic strategies prove ineffective.

Catalytic Approaches in Fluorination Reactions, including Phase Transfer Catalysis

To overcome challenges such as the low solubility of fluoride salts (e.g., KF) in organic solvents, catalytic methods are often employed. Phase-transfer catalysis (PTC) is a powerful technique for enhancing the rate of SNAr fluorinations. youtube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transport of the fluoride anion from the solid or aqueous phase into the organic phase where the aromatic substrate is dissolved. google.comnih.govnih.gov This increases the effective concentration of the nucleophile in the reaction medium, leading to faster reaction rates and often allowing for milder conditions.

A patent for the synthesis of chlorofluoronitrobenzenes and difluoronitrobenzenes describes heating a dichloronitrobenzene with potassium fluoride in the presence of a quaternary ammonium or phosphonium (B103445) salt as a phase-transfer catalyst, notably without a solvent. google.com More recently, hydrogen bonding phase-transfer catalysis has emerged as a novel strategy, where catalysts like chiral bis-ureas activate alkali metal fluorides by forming strong hydrogen bonds, enhancing their nucleophilicity. digitellinc.comox.ac.uk

Regioselective Introduction of the Nitro Group

The final key transformation in the synthesis is the introduction of the nitro group at the C5 position. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the ring.

Nitration of Fluorinated Aromatic Precursors

The direct nitration of 1,2-difluorobenzene typically involves a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. However, as fluorine is an ortho-, para-director, this reaction predominantly yields 1,2-difluoro-4-nitrobenzene and other isomers, but not the desired 1,2-difluoro-5-nitrobenzene. chemicalbook.com The synthesis of the 5-nitro isomer thus requires a more sophisticated, multi-step approach to override the inherent directing effects of the fluorine atoms.

One effective strategy involves the use of a blocking or directing group. For example, starting with 1-bromo-2,4-difluorobenzene, nitration occurs to give 1-bromo-2,4-difluoro-5-nitrobenzene. chemicalbook.com The bromine atom can then be removed via catalytic hydrogenation or other reductive dehalogenation methods to yield the target scaffold. Similarly, starting from an aniline (B41778) derivative like 2,6-difluoroaniline (B139000) allows for oxidation to the corresponding nitrobenzene. chemicalbook.com

The development of milder and more selective nitration conditions is an active area of research, with methods using aqueous systems or novel catalysts aiming to improve yields and regioselectivity while minimizing harsh, corrosive reagents. rsc.orgnih.govnih.gov

Table 2: Illustrative Nitration of Difluorobenzene Derivatives

| Starting Material | Nitrating Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 1,4-Difluorobenzene | H₂SO₄, KNO₃ | 2,5-Difluoronitrobenzene | chemicalbook.com |

| 1,2-Difluorobenzene | HBF₄, NaNO₂ (from 2-fluoroaniline), then nitration | 3,4-Difluoronitrobenzene | acs.org |

Transformations of Other Nitrogen-Containing Functionalities

While the primary focus is the synthesis of the nitro-substituted compound, the transformation of other nitrogen functionalities represents a valid alternative synthetic route. A common strategy in aromatic chemistry is the introduction of a nitro group via the transformation of an amino group.

For instance, a precursor such as 3-amino-1,2-difluoro-5-(difluoromethyl)benzene could be synthesized. The subsequent transformation of the amino group to a nitro group is a well-established process. This typically involves a two-step sequence:

Diazotization of the Amino Group: The aromatic amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid (e.g., sulfuric or phosphoric acid), at low temperatures (0–5 °C) to form a diazonium salt. orgsyn.org

Conversion of the Diazonium Salt to a Nitro Group: The resulting diazonium salt can then be converted to the nitro compound. A classic method is the Sandmeyer-like reaction where the diazonium salt is treated with sodium nitrite in the presence of a copper catalyst.

This approach allows for the introduction of the nitro group at a late stage in the synthesis, which can be advantageous if the nitro group is not compatible with earlier reaction conditions. The reverse transformation, the reduction of the nitro group to an amine, is also a fundamental reaction, often carried out with reagents like tin(II) chloride or through catalytic hydrogenation, providing a pathway to other functionalized derivatives. chemicalbook.com

Construction of the Difluoride Moiety (if separate from the ring fluorines)

The introduction of the difluoromethyl (-CHF₂) group onto the aromatic ring is a critical step in the synthesis of 1-(difluoromethyl)-2,3-difluoro-5-nitrobenzene. This can be achieved through several robust methods.

Methodologies for Forming Fluoroalkyl or Related Difluorinated Side Chains

A primary method for the synthesis of a difluoromethyl group is the deoxofluorination of a corresponding aldehyde. In this approach, a precursor such as 3,4-difluoro-5-nitrobenzaldehyde (B1409078) would be required. This aldehyde can be treated with a fluorinating agent to convert the carbonyl group into a difluoromethyl group.

One of the most common and effective reagents for this transformation is diethylaminosulfur trifluoride (DAST). The reaction typically involves the dropwise addition of DAST to a solution of the aldehyde in an anhydrous aprotic solvent, such as dichloromethane (B109758), at low temperatures (e.g., -78 °C), followed by warming to room temperature. researchgate.net A similar synthesis of 1-(difluoromethyl)-3-nitrobenzene (B46256) from 3-nitrobenzaldehyde (B41214) using DAST in dichloromethane has been reported with a high yield of 99%. researchgate.net

Table 1: Deoxofluorination of an Aromatic Aldehyde

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|

This methodology is broadly applicable to a range of substituted benzaldehydes, although the specific conditions for 3,4-difluoro-5-nitrobenzaldehyde would need to be optimized.

Halogen Exchange Reactions for Fluorine Introduction

An alternative and widely used method for forming the difluoromethyl group is through a halogen exchange (Halex) reaction. This process typically involves the substitution of two chlorine or bromine atoms from a dichloromethyl or dibromomethyl group with fluorine atoms.

The synthesis would start with a precursor like 1-(dichloromethyl)-2,3-difluoro-5-nitrobenzene. This intermediate could then be subjected to fluorination using a variety of fluoride sources. Common reagents for this transformation include:

Potassium Fluoride (KF): Often used in a high-boiling polar aprotic solvent such as sulfolane (B150427) or N-methylpyrrolidone (NMP) at elevated temperatures. The use of a phase-transfer catalyst, like a quaternary phosphonium salt, can significantly improve the reaction rate and yield. lew.ro

Antimony Trifluoride (SbF₃): A classic reagent for this type of transformation (the Swarts reaction), often used with a catalytic amount of a pentavalent antimony salt (e.g., SbCl₅).

Anhydrous Hydrogen Fluoride (HF): This can be used, often in combination with a base like pyridine (B92270) or triethylamine, to perform the halogen exchange under milder conditions. google.com

The choice of fluorinating agent and conditions depends on the substrate's reactivity and the presence of other functional groups. For instance, the fluorination of 2,6-dichlorobenzaldehyde (B137635) has been studied using KF with a phase-transfer catalyst in nitrobenzene. lew.ro

Optimization of Reaction Conditions and Process Parameters

The yield and selectivity of the reactions involved in the synthesis of 1-(difluoromethyl)-2,3-difluoro-5-nitrobenzene are highly dependent on the reaction conditions.

Solvent Effects and Reaction Medium Selection

The choice of solvent is critical, particularly for nucleophilic aromatic substitution (SNAr) reactions, such as the halogen exchange fluorination, and for nitration.

For Halogen Exchange: Polar aprotic solvents like DMF, DMSO, sulfolane, or NMP are generally preferred. google.comcapes.gov.br These solvents are effective at solvating the cation of the fluoride salt (e.g., K⁺ from KF) while leaving the fluoride anion relatively bare, thus increasing its nucleophilicity. In a study on the fluorination of 4-chlorobenzaldehyde, nitrobenzene was used as a high-boiling solvent. lew.ro

For Nitration: The standard medium for nitration is a mixture of concentrated sulfuric acid and nitric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). The ratio and concentration of these acids are key parameters to control.

Temperature and Pressure Control for Yield and Selectivity Enhancement

Temperature and pressure are crucial parameters to control for optimizing the synthesis.

Temperature:

Nitration: Aromatic nitrations are typically exothermic. The temperature must be carefully controlled, often kept low (e.g., 0-10 °C), to prevent over-nitration and the formation of by-products. researchgate.net

Halogen Exchange: These reactions often require high temperatures (e.g., 150-220 °C) to proceed at a reasonable rate, especially when using less reactive fluoride sources like KF. lew.ro However, excessively high temperatures can lead to decomposition of the starting material or product. The use of microwave irradiation has been shown to significantly reduce reaction times for halogen exchange reactions by rapidly reaching high temperatures.

Pressure:

Most of the described liquid-phase reactions are carried out at atmospheric pressure. However, if volatile reagents like difluorochloromethane are used for the synthesis of related difluoromethoxy compounds, the reaction is conducted in a sealed autoclave to maintain the reagent in the reaction mixture. google.comcapes.gov.br

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1-(difluoromethyl)-2,3-difluoro-5-nitrobenzene |

| 3-amino-1,2-difluoro-5-(difluoromethyl)benzene |

| Sodium nitrite |

| Sulfuric acid |

| Phosphoric acid |

| 3,4-difluoro-5-nitrobenzaldehyde |

| Diethylaminosulfur trifluoride (DAST) |

| Dichloromethane |

| 1-(difluoromethyl)-3-nitrobenzene |

| 3-nitrobenzaldehyde |

| 1-(dichloromethyl)-2,3-difluoro-5-nitrobenzene |

| Potassium Fluoride |

| Sulfolane |

| N-methylpyrrolidone (NMP) |

| Antimony Trifluoride |

| Antimony Pentachloride |

| Hydrogen Fluoride |

| Pyridine |

| Triethylamine |

| 2,6-dichlorobenzaldehyde |

| Nitrobenzene |

| 4-chlorobenzaldehyde |

| Nitric acid |

Advanced Purification and Isolation Techniques in Preparative Synthesis

The purification of 2,3-difluoro-5-nitrobenzoic acid from the crude reaction mixture is a critical step in obtaining a high-purity final product. The presence of structural isomers, unreacted starting materials, and by-products necessitates the use of advanced and sophisticated purification methodologies.

Recrystallization:

A fundamental technique for the purification of solid organic compounds is recrystallization. This method relies on the differences in solubility of the desired compound and impurities in a particular solvent or solvent system at varying temperatures. For fluoronitrobenzoic acids, a common approach involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for effective purification. A mixture of acetonitrile (B52724) and water has been successfully used for the recrystallization of 2,5-dichloro-3-nitrobenzoic acid. stackexchange.com The process can be further enhanced by treating the solution with activated carbon to remove colored impurities.

pH-Mediated Separation:

The acidic nature of the carboxylic acid group allows for a pH-mediated separation of isomers. By carefully adjusting the pH of an aqueous solution containing the mixture of nitrobenzoic acid isomers, it is possible to selectively precipitate the desired compound. This technique has been effectively used to recover 3-nitrobenzoic acid from a mixture of its isomers. nih.gov By basifying the solution to a pH of 8-12 and then carefully acidifying to a pH of 1.5-3.5, the target compound can be precipitated with high purity. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For achieving very high purity, especially when dealing with closely related isomers, preparative high-performance liquid chromatography (Prep-HPLC) is an invaluable tool. This technique utilizes a high-pressure liquid mobile phase to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. By selecting the appropriate column and mobile phase, it is possible to achieve excellent separation of positional isomers of fluorinated benzoic acids.

Simulated Moving Bed (SMB) Chromatography:

For large-scale industrial purification, Simulated Moving Bed (SMB) chromatography offers a continuous and highly efficient separation process. wikipedia.org SMB is particularly well-suited for the separation of binary mixtures, such as isomers, and provides significant advantages in terms of solvent consumption and productivity compared to traditional batch chromatography. carbogen-amcis.comresearchgate.net In the SMB process, the feed inlet and product outlets are periodically switched along a series of columns to simulate the counter-current movement of the stationary phase, leading to a continuous separation. youtube.com This advanced technique is widely used in the pharmaceutical industry for the purification of chiral compounds and other isomeric mixtures. researchgate.net

The following table summarizes the advanced purification techniques applicable to 2,3-difluoro-5-nitrobenzoic acid.

Table 2: Advanced Purification and Isolation Techniques

| Technique | Principle | Advantages | Key Parameters |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, and scalable. | Solvent system, cooling rate, use of activated carbon. |

| pH-Mediated Separation | Exploits the acidic nature of the carboxylic acid group for selective precipitation. | Effective for separating isomers with different pKa values. | pH range, choice of acid and base. |

| Preparative HPLC | Differential partitioning of components between a stationary and a mobile phase under high pressure. | High resolution and purity, suitable for complex mixtures. | Column type, mobile phase composition, flow rate, detection wavelength. |

| Simulated Moving Bed (SMB) Chromatography | Continuous counter-current chromatographic process simulating a moving stationary phase. | High throughput, reduced solvent consumption, suitable for large-scale industrial production. carbogen-amcis.comresearchgate.net | Column configuration, switching time, flow rates of eluent, feed, extract, and raffinate. youtube.com |

The selection of the most appropriate purification technique or a combination of techniques will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the 2,3-difluoro-5-nitrobenzoic acid.

Advanced Mechanistic and Reactivity Studies of 2,3 Difluoro 5 Nitrobenzodifluoride

Pathways of Nucleophilic Attack on the Aromatic Ring System

There is no specific data on the nucleophilic aromatic substitution (SNAr) pathways for 2,3-Difluoro-5-nitrobenzodifluoride. For related compounds, the strong electron-withdrawing nature of the nitro group and the fluorine atoms would typically activate the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are expected to be the most electrophilic and, therefore, the most likely sites for substitution.

Reactivity of Fluorine Atoms Towards Displacement

Specific studies on the displacement of the fluorine atoms in this compound by various nucleophiles are not documented. In analogous compounds, the fluorine atom positioned to be activated by the nitro group would be more susceptible to substitution.

Electrophilic Reactivity at the Nitro-Substituted Position

Information regarding the electrophilic reactivity at the carbon atom bearing the nitro group is unavailable. Typically, this position is highly deactivated towards electrophilic attack.

Electrophilic Reactions and Deactivation Effects on the Aromatic Ring

No research has been found detailing electrophilic aromatic substitution reactions on this compound. The combined deactivating effects of the two fluorine atoms and the powerful deactivating nitro group would make such reactions extremely challenging and require harsh reaction conditions.

Radical Reactions and Single-Electron Transfer Processes involving the Chemical Compound

There are no published studies on the involvement of this compound in radical reactions or single-electron transfer (SET) processes.

Cycloaddition and Rearrangement Reactions

No information exists in the literature regarding the participation of this compound in cycloaddition or rearrangement reactions.

Chemo- and Regioselectivity in Complex Reaction Environments

Without experimental data, any discussion on the chemo- and regioselectivity of this compound in complex reaction environments would be purely speculative.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available scientific information or spectroscopic data for the chemical compound specified as "this compound." The name itself appears to be non-standard in chemical nomenclature, which may contribute to the absence of findings.

Further investigation into a plausible alternative, "2,3-Difluoro-5-nitrobenzotrifluoride," also yielded a significant lack of detailed, publicly accessible spectroscopic and structural data necessary to fulfill the specific requirements of the requested article. While this compound and other isomers are listed in some chemical supplier catalogs, the in-depth research findings and comprehensive data sets required for a thorough scientific article are not present in the available literature.

The strict requirement for detailed, scientifically accurate content, including comprehensive data tables for various spectroscopic methods (NMR, MS, IR, Raman, X-ray Diffraction, and UV-Vis), cannot be met without access to published research on this specific molecule. Creating an article without this foundational data would lead to speculation and would not adhere to the required standards of accuracy and authoritativeness.

Therefore, it is not possible to generate the requested article on "this compound" or its likely intended variant, "2,3-Difluoro-5-nitrobenzotrifluoride," at this time. Should peer-reviewed scientific data for this specific compound become available in the future, the generation of such an article could be revisited.

Reactivity and Synthetic Applications

Role as a Versatile Building Block

Highly functionalized molecules like 2,3-Difluoro-5-nitrobenzotrifluoride are valuable as organic building blocks. They serve as platforms for constructing more complex molecular architectures. nih.gov The presence of multiple, distinct reactive sites—the two aromatic fluorine atoms and the nitro group—allows for sequential and regioselective chemical transformations. This makes it a potentially powerful tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over the final structure is essential.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for 2,3-Difluoro-5-nitrobenzotrifluoride is expected to be nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro and trifluoromethyl groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack, thereby facilitating the reaction. The fluorine atoms are excellent leaving groups in SNAr reactions.

Depending on the reaction conditions and the nucleophile used, one or both fluorine atoms could be displaced. The fluorine at the 2-position is ortho to the trifluoromethyl group and para to the nitro group, while the fluorine at the 3-position is meta to the nitro group. This difference in positioning will likely lead to regioselective substitution, with the fluorine at position 2 being more activated and thus more readily displaced by nucleophiles such as alkoxides, amines, and thiolates.

Other Notable Transformations

Beyond SNAr, the nitro group itself is a site for further chemical modification. A key transformation is its reduction to an amino group (–NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Sn/HCl). The resulting 2,3-difluoro-5-aminobenzotrifluoride would be a valuable intermediate, as the amino group can be further functionalized, for example, through diazotization to introduce other substituents or by forming amides.

Computational and Theoretical Investigations into 2,3 Difluoro 5 Nitrobenzodifluoride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in this field. aps.org For a molecule like 2,3-Difluoro-5-nitrobenzodifluoride, DFT calculations would be employed to predict its electronic structure and reactivity.

The core principle of DFT is that the ground-state energy of a many-electron system can be determined from its electron density. aps.org This approach is computationally more tractable than traditional wave-function-based methods, allowing for the study of larger and more complex molecules.

In a typical DFT study of this compound, researchers would select a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform the calculations. nih.govnih.gov The output of these calculations would provide crucial information, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.

Electronic Energy: The total energy of the molecule in its ground electronic state.

Atomic Charges: The distribution of electron density among the atoms, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

This data is instrumental in predicting the molecule's stability, spectroscopic signatures (like IR and NMR spectra), and its likely behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that helps in identifying the reactive sites of a molecule. researchgate.netnih.gov The MEP represents the electrostatic potential experienced by a positive point charge at various locations on the electron density surface of the molecule.

For this compound, an MEP map would reveal regions of negative and positive electrostatic potential:

Red/Yellow Regions: These areas indicate a negative electrostatic potential, signifying an abundance of electrons. These are the most likely sites for electrophilic attack, where the molecule would interact with electron-deficient species. In this compound, these regions would be expected around the oxygen atoms of the nitro group and potentially the fluorine atoms. researchgate.net

Blue/Green Regions: These areas represent a positive or moderately positive electrostatic potential, indicating a deficiency of electrons. researchgate.net These are the probable sites for nucleophilic attack, where the molecule is susceptible to reaction with electron-rich species. The hydrogen atoms on the aromatic ring and the carbon atom attached to the nitro group would likely exhibit positive electrostatic potential.

By analyzing the MEP map, chemists can predict how the molecule will interact with other reactants, substrates, or biological targets.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Interpretation

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgunesp.br The energies and spatial distributions of these orbitals provide significant insights into a molecule's reactivity and the mechanisms of chemical reactions.

For this compound, FMO analysis would involve:

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential. A higher HOMO energy suggests a greater tendency to donate electrons. The location of the HOMO density indicates the likely site of electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level at which the molecule can accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity. A lower LUMO energy indicates a greater propensity to accept electrons. The distribution of the LUMO density points to the probable site of nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests higher reactivity.

The analysis of the frontier molecular orbitals provides a qualitative understanding of reaction pathways and the feasibility of various chemical transformations. researchgate.netresearchgate.net

Reaction Pathway Elucidation through Transition State Modeling and Energy Profile Mapping

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, and mapping the energy profile of the reaction.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational chemists would:

Identify Reactants and Products: Define the starting materials and the expected products of the reaction.

Locate the Transition State: Employ specialized algorithms to find the geometry of the transition state connecting the reactants and products. This is a critical step as the TS structure reveals the nature of bond-breaking and bond-forming processes.

Calculate Activation Energy: The energy difference between the reactants and the transition state determines the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate.

Construct a Reaction Energy Profile: By calculating the energies of the reactants, transition state, any intermediates, and the products, a complete energy profile for the reaction can be constructed. This profile provides a visual representation of the energetic feasibility of the proposed mechanism. pku.edu.cn

These calculations can help to distinguish between different possible reaction pathways (e.g., concerted vs. stepwise mechanisms) and provide a deeper understanding of the factors that control the reaction's outcome. pku.edu.cn

Conformation Analysis and Steric Effects on Molecular Geometry

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and chemical properties. For a molecule like this compound, which has a substituent on an aromatic ring, conformational analysis is important to determine the most stable arrangement of the nitro group relative to the difluorinated benzene (B151609) ring.

Computational methods can be used to perform a systematic search for different possible conformations by rotating the single bond connecting the nitro group to the aromatic ring. For each conformation, the energy can be calculated to identify the global minimum energy structure, which is the most stable and populated conformation.

This analysis also reveals the steric effects on the molecular geometry. The presence of the two fluorine atoms adjacent to the nitro group can lead to steric hindrance, which may cause the nitro group to twist out of the plane of the benzene ring. This deviation from planarity can, in turn, affect the molecule's electronic properties, such as the extent of conjugation between the nitro group and the aromatic system. Understanding these steric and conformational effects is crucial for accurately predicting the molecule's reactivity and interactions.

Strategic Applications of 2,3 Difluoro 5 Nitrobenzodifluoride As a Synthetic Building Block

In the Construction of Biologically Active Scaffolds and Novel Heterocyclic Systems

The difluoro-nitro-substituted benzene (B151609) core is a prime candidate for the synthesis of diverse heterocyclic systems. By reacting with binucleophiles, it could readily participate in condensation reactions to form fused ring systems of significant biological interest.

Potential Heterocyclic Scaffolds from "2,3-Difluoro-5-nitrobenzodifluoride"

| Binucleophile | Resulting Heterocyclic System | Potential Biological Relevance |

| 1,2-Diaminobenzene | Benzimidazole derivatives | Antiviral, anticancer, antihypertensive |

| 2-Aminophenol | Benzoxazole derivatives | Antimicrobial, anticancer |

| 2-Aminothiophenol | Benzothiazole derivatives | Anticancer, antitubercular |

| Hydrazine derivatives | Indazole derivatives | Analgesic, anti-inflammatory |

The sequential displacement of the two fluorine atoms would allow for the introduction of different functionalities, leading to asymmetrically substituted heterocycles and expanding the accessible chemical space for drug discovery programs.

As an Intermediate in the Synthesis of Agrochemical Compounds

Many commercial herbicides and pesticides contain fluorinated and nitrated aromatic moieties. The reactivity of "this compound" would make it an attractive intermediate for the synthesis of such agrochemicals. For instance, the displacement of a fluoride (B91410) with a phenoxide is a common strategy in the synthesis of diphenyl ether herbicides.

While no patents directly cite the use of "this compound," related compounds like 2,3-difluoro-5-halopyridines serve as intermediates for herbicidal 2-(4-((3-fluoro-5-chloro- or -bromo-2-pyridyl)oxy)phenoxy)propionic acid derivatives. framochem.com This suggests a parallel synthetic utility for our hypothetical compound in creating potent agrochemicals.

Development of Advanced Materials and Functional Molecules

The electron-deficient nature of the "this compound" ring system makes it a candidate for incorporation into advanced materials. The strong dipole moment and potential for charge-transfer interactions could be exploited in the design of:

Non-linear optical (NLO) materials: By introducing electron-donating groups through SNAr reactions, a "push-pull" electronic system could be created, which is a key feature of many NLO chromophores.

Electron-transport materials: In organic electronics, electron-deficient aromatic cores are used in the construction of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Energetic materials: The presence of a nitro group suggests potential applications in the field of energetic materials, although the stability would be a critical factor to evaluate.

Derivatization for Structure-Activity Relationship (SAR) Studies in Related Chemical Series

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective drugs. A versatile building block like "this compound" would be an excellent starting point for SAR studies.

The ability to sequentially and selectively replace the two fluorine atoms with a wide variety of nucleophiles (e.g., amines, alcohols, thiols) would allow for the rapid generation of a library of analogues. Furthermore, the nitro group could be readily reduced to an amine, which could then be further functionalized. This multi-faceted reactivity would enable a systematic exploration of how different substituents at various positions on the aromatic ring affect biological activity.

Role in Cascade Reactions and Multicomponent Synthesis

The high reactivity of the activated fluorine atoms could be harnessed in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. For example, an initial SNAr reaction could be followed by an intramolecular cyclization, triggered by the reduction of the nitro group or by a subsequent intermolecular reaction.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, could also be envisioned. The electrophilic nature of "this compound" would make it a suitable component in MCRs that involve nucleophilic partners, leading to the efficient construction of complex molecular architectures.

Emerging Research Directions and Future Outlook for 2,3 Difluoro 5 Nitrobenzodifluoride

Sustainable and Green Chemistry Approaches for Production

The synthesis of highly functionalized aromatic compounds often relies on traditional methods that can be resource-intensive and generate significant waste. The future production of 2,3-Difluoro-5-nitrobenzodifluoride will likely see a shift towards more sustainable and green chemistry principles. Research in this area is anticipated to focus on several key aspects:

Alternative Nitration Reagents: The nitration of aromatic rings is a cornerstone of synthesis but traditionally uses harsh reagents like mixed nitric and sulfuric acids. Future methodologies may explore milder, more selective, and recyclable nitrating agents to reduce the environmental impact.

Catalytic Fluorination: The introduction of fluorine atoms is another critical step. Developing catalytic methods, potentially using non-toxic and abundant metal catalysts or even enzymatic approaches, could replace more hazardous fluorinating agents.

Solvent Selection: A move away from volatile organic solvents towards greener alternatives such as water, supercritical fluids, or bio-derived solvents would significantly enhance the sustainability of the synthesis process.

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer powerful tools for chemical transformations under mild conditions, often with high selectivity, and are particularly relevant for the functionalization of complex molecules like this compound.

Photocatalytic Reduction of the Nitro Group: The nitro group is a versatile functional handle. Photocatalytic methods could be employed for its selective reduction to an amino group, providing a green pathway to novel aniline (B41778) derivatives which are valuable intermediates.

Electrocatalytic C-H Functionalization: The aromatic ring of this compound possesses C-H bonds that could be targeted for functionalization using electrocatalysis. This would allow for the introduction of new substituents without the need for pre-functionalized starting materials.

Light-Induced Reactions of the Difluoromethyl Group: The difluoromethyl group could also be a site for photocatalytic reactions, potentially enabling novel cross-coupling reactions or other transformations to further diversify the molecular structure.

Integration into Flow Chemistry Methodologies for Continuous Production

The production of fine chemicals is increasingly benefiting from the adoption of flow chemistry, which offers enhanced safety, efficiency, and scalability compared to traditional batch processes. For a compound like this compound, which likely involves energetic nitration steps, flow chemistry is particularly advantageous.

Enhanced Safety of Nitration: Nitration reactions are often highly exothermic. The superior heat transfer and small reaction volumes of flow reactors can mitigate the risks associated with thermal runaways, allowing for safer operating conditions.

Improved Reaction Control and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities of this compound.

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps in a continuous sequence without the need for isolating intermediates. This "telescoped" approach can significantly shorten production times and reduce waste.

Automated and On-Demand Production: Fully automated flow systems can allow for the on-demand synthesis of this compound, providing greater flexibility in manufacturing.

Potential in Supramolecular Chemistry and Materials Science Applications

The unique electronic properties conferred by the fluorine and nitro groups suggest that this compound could be a valuable component in the design of advanced materials and supramolecular assemblies.

Liquid Crystals: The rigid, polar structure of this molecule could make it a candidate for inclusion in liquid crystal formulations. The difluoromethyl group, in particular, can impart desirable properties.

Organic Electronics: The electron-withdrawing nature of the substituents on the benzene (B151609) ring suggests potential applications in organic electronics, for example, as a component in n-type semiconductors or as a building block for charge-transport materials.

Crystal Engineering: The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which are crucial in the design of crystalline materials with specific architectures and properties. Research into the crystal structure of this compound and its co-crystals could reveal interesting solid-state behaviors.

Unveiling New Reaction Pathways and Synthetic Utilities

The combination of reactive sites on this compound makes it a versatile platform for the development of new synthetic methodologies and the creation of novel chemical entities.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient aromatic ring is activated towards nucleophilic attack, allowing for the displacement of the fluorine atoms to introduce a wide range of functional groups.

Cross-Coupling Reactions: The C-F and C-H bonds could potentially be activated for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures.

Derivatization of the Difluoromethyl Group: The difluoromethyl group itself can be a site for further chemical modification, leading to a host of new derivatives with potentially interesting biological or material properties.

Synthesis of Heterocycles: The strategic placement of functional groups could be exploited for the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions.

While the specific body of research on this compound is currently nascent, the future for this compound appears bright with potential contributions across a spectrum of chemical disciplines. The continued exploration of its properties and reactivity is expected to unlock its full potential as a valuable building block in the creation of next-generation chemicals and materials.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Reagent | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Oxalyl chloride | 1,2-Dichloroethane | 3h | 75-85% | |

| Thionyl chloride | Dichloromethane | 3h | 60-70% |

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹⁹F NMR is critical for distinguishing between fluorine atoms in different electronic environments. For example, the nitro group at position 5 deshields adjacent fluorines, causing distinct shifts.

- ¹H NMR can identify aromatic protons, though fluorinated compounds often show complex splitting patterns due to coupling with fluorine nuclei .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine/bromine if present .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use acid-resistant gloves, goggles, and a lab coat. Work in a fume hood due to volatile intermediates (e.g., acyl chlorides).

- Waste Disposal: Quench reactive intermediates (e.g., excess thionyl chloride) with ice-cold water or ethanol before disposal.

- Emergency Procedures: Neutralize spills with sodium bicarbonate and evacuate the area if inhalation occurs .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions may arise due to:

- Impurity peaks (e.g., residual solvents in NMR).

- Dynamic effects (e.g., rotamers causing split signals).

Resolution Steps:

Iterative Purification: Recrystallize using a solvent system like hexane/ethyl acetate to remove impurities .

Variable Temperature NMR: Conduct experiments at different temperatures to identify dynamic processes .

Cross-Validation: Compare with computational predictions (DFT for NMR shifts) or literature data for analogous compounds .

Advanced: What is the reactivity of this compound in substitution reactions?

Methodological Answer:

The electron-withdrawing nitro and difluoride groups direct electrophilic substitution to the meta position. Key reactions include:

- Nucleophilic Aromatic Substitution (NAS): React with amines or alkoxides at elevated temperatures (80-120°C) in polar aprotic solvents (e.g., DMF).

- Catalytic Cross-Coupling: Use Pd catalysts for Suzuki-Miyaura couplings with boronic acids, though steric hindrance may reduce yields .

Q. Table 2: Reactivity Under Different Conditions

| Reaction Type | Conditions | Yield |

|---|---|---|

| NAS with NH₃ | DMF, 100°C, 12h | 50-60% |

| Suzuki Coupling | Pd(PPh₃)₄, Dioxane, 80°C | 30-40% |

Advanced: How to address low solubility during purification?

Methodological Answer:

- Solubility Data: The compound is highly insoluble in water (<1 mg/mL) but dissolves in dichloromethane or THF . Use solubility parameters (Hansen or Hildebrand) to select recrystallization solvents .

- Alternative Methods:

Advanced: What computational approaches predict the compound’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents like DMSO .

- Software Tools: Gaussian, ORCA, or VASP for periodic boundary conditions in crystal packing studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.